molecular formula C14H21NO B1436879 3-[1-(Ethylamino)cyclohexyl]phenol CAS No. 2243815-20-3

3-[1-(Ethylamino)cyclohexyl]phenol

Cat. No. B1436879
M. Wt: 219.32 g/mol
InChI Key: MIKNPNLBFHVMKK-UHFFFAOYSA-N
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Description

“3-[1-(Ethylamino)cyclohexyl]phenol”, also known as 3-hydroxy PCE (hydrochloride), is an analytical reference standard categorized as an arylcyclohexylamine . It’s a crystalline solid with a molecular formula of C14H21NO and a molecular weight of 219.323 . This compound is intended for research and forensic applications .


Molecular Structure Analysis

The molecular structure of “3-[1-(Ethylamino)cyclohexyl]phenol” consists of a phenol group attached to a cyclohexyl group, which is further attached to an ethylamino group . The exact mass of the compound is 219.162314 g/mol .


Physical And Chemical Properties Analysis

“3-[1-(Ethylamino)cyclohexyl]phenol” is a crystalline solid . It has a molecular formula of C14H21NO and a molecular weight of 219.323 .

Scientific Research Applications

Catalytic Applications

  • Selective Hydrogenation of Phenol Derivatives : Research demonstrates that catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride are highly active in promoting selective formation of cyclohexanone from phenol derivatives under atmospheric pressure in aqueous media. This is crucial for manufacturing polyamides in the chemical industry (Wang et al., 2011).

  • Cyclohexene Oxidation Catalysis : Iron(II) and cobalt(II) phthalocyanine complexes show promise as catalysts for cyclohexene oxidation. These complexes can selectively oxidize cyclohexene, yielding different oxidation products based on the type of oxidant used (Saka et al., 2013).

Analytical and Characterization Studies

  • Ligand Synthesis and Metal Ion Coordination : New ligands like 2,6-bis{[bis-(2-aminoethyl)ethylamino]methyl}phenol show interesting acid-base and coordination properties towards Cu(II), Zn(II), and Cd(II) ions. These ligands can form stable mono- and dinuclear complexes, which are significant for understanding metal ion coordination (Ambrosi et al., 2003).

  • Proton Transfer in Schiff Bases : Schiff bases like 4-chloro-2-(1-ethylimino-ethyl)-5-methyl-phenol undergo proton transfer processes in their molecular structures. The study of these processes is vital for understanding their chemical properties and reactions (Filarowski et al., 2002).

Chemical Synthesis and Reactions

  • Catalytic Asymmetric Dearomatization : Studies on catalytic asymmetric dearomatization (CADA) of phenol derivatives provide insights into creating highly functionalized cyclohexadienones. This process is challenging due to the need to control selectivity while overcoming loss of aromaticity (Wu et al., 2016).

  • Synthesis of Enaminones and Anticonvulsant Evaluation : The synthesis of enaminones, including ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding derivatives, was studied for potential anticonvulsant activity. Understanding the structural and functional roles of these compounds contributes to medical chemistry (Eddington et al., 2003).

Safety And Hazards

This compound should be considered hazardous until further information becomes available . It’s not intended for human or veterinary diagnostic or therapeutic use . It’s advised not to ingest, inhale, get in eyes, on skin, or on clothing .

properties

IUPAC Name

3-[1-(ethylamino)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12/h6-8,11,15-16H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNPNLBFHVMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343068
Record name 3-[1-(Ethylamino)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Ethylamino)cyclohexyl)phenol

CAS RN

2243815-20-3
Record name 3-HO-Pce
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(Ethylamino)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-(ETHYLAMINO)CYCLOHEXYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB7HFF5XW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Morris, J Wallach - Drug testing and analysis, 2014 - Wiley Online Library
PCP or phencyclidine was discovered in 1956 and soon became a popular street drug. Dissociatives including PCP, ketamine, and dextromethorphan have been used non‐medically …
J Wallach, SD Brandt - New Psychoactive Substances: Pharmacology …, 2018 - Springer
The serendipitous discovery of phencyclidine (PCP) in 1956 sets the stage for significant research efforts that resulted in a plethora of analogs and derivatives designed to explore the …
Number of citations: 29 link.springer.com
Y Yan, M Zhang, N Fan - Handbook of Substance Misuse and Addictions …, 2022 - Springer
Substance addiction is a chronic and relapsing brain disease with harmful consequences for both individual users and society. Following its approval as an anesthetic, ketamine, a N-…
Number of citations: 0 link.springer.com
M Grifell, G Mir, R Estelrich-Azubide, M Ventura… - 2022 - researchsquare.com
Background Despite the proliferation of new psychoactive substances (NPS) in recent years, there are many gaps in our understanding of the phenomena. Current methodologies still …
Number of citations: 4 www.researchsquare.com
M Grifell Guàrdia - 2022 - tdx.cat
Background: Current scientific methodologies have failed to provide enough reliable data regarding the use and effects of New Psychoactive Substances (NPS) in the timeframe when …
Number of citations: 2 www.tdx.cat

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